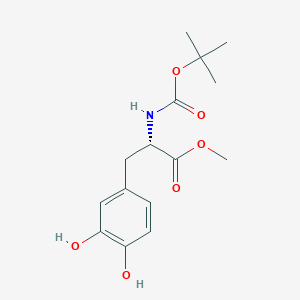

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURIGNDVTSFLOU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

This guide provides a comprehensive overview and detailed protocol for the synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, a key derivative of L-DOPA often utilized in peptide synthesis and drug development.[1] The methodologies presented herein are grounded in established chemical principles and have been optimized for clarity, yield, and purity, targeting researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction and Strategic Overview

This compound, also known as Boc-L-DOPA-OMe, is a protected form of L-DOPA, a cornerstone in the treatment of Parkinson's disease.[2][3] The protection of both the amine and carboxylic acid functionalities is crucial for its application as a building block in the synthesis of more complex molecules, such as peptides and other targeted therapeutics. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, while the methyl ester protects the carboxylic acid.

The synthetic strategy detailed in this guide follows a logical and efficient two-step pathway starting from the commercially available L-DOPA methyl ester hydrochloride:

-

Esterification of L-DOPA: While our primary protocol starts with the pre-made ester, it is critical to understand its synthesis. L-DOPA is first esterified to its methyl ester hydrochloride. This is a foundational step, often achieved by reacting L-DOPA with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.[4][5] This initial conversion is vital as it protects the carboxylic acid from participating in the subsequent amidation reaction.

-

Boc Protection of the Amine: The second core step involves the protection of the primary amine of the L-DOPA methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the Boc anhydride.[6]

This strategic approach ensures high yields and minimizes side reactions, particularly the undesired polymerization or oxidation of the catechol moiety of L-DOPA.

Caption: Synthetic workflow for Boc-L-DOPA-OMe.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Boc-L-DOPA-OMe, starting from L-DOPA methyl ester hydrochloride.

2.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid methyl ester hydrochloride | 247.68 | ≥98% | Major Chemical Supplier |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥97% | Major Chemical Supplier |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | ≥99.5% | Major Chemical Supplier |

| Tetrahydrofuran (THF), anhydrous | 72.11 | ≥99.9% | Major Chemical Supplier |

| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | ≥99.8% | Major Chemical Supplier |

| Diethyl ether (Et₂O), anhydrous | 74.12 | ≥99.7% | Major Chemical Supplier |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | ≥99% | Major Chemical Supplier |

| Saturated aqueous Sodium Bicarbonate solution | N/A | N/A | Prepared in-house |

| Brine (Saturated aqueous NaCl solution) | N/A | N/A | Prepared in-house |

2.2 Step-by-Step Synthesis Protocol

The following protocol is adapted from established procedures for the Boc protection of amino acid esters.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid methyl ester hydrochloride (1.0 eq).

-

Dissolution: Dissolve the starting material in a 1:1 mixture of tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to fully dissolve the starting material.

-

Cooling: Place the reaction flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

-

Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise over 5-10 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up:

-

Once the reaction is complete, remove the THF by rotary evaporation.

-

Extract the aqueous phase three times with dichloromethane (CH₂Cl₂).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation of the Product:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a residue.

-

Triturate the residue with diethyl ether (Et₂O) and allow it to stand at a low temperature to induce crystallization or precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

-

Drying: Dry the final product under vacuum to a constant weight.

Purification and Characterization

3.1 Purification

For most applications, the product obtained after trituration and filtration is of sufficient purity. However, if further purification is required, flash column chromatography on silica gel can be employed.[8] A gradient elution system of ethyl acetate in hexanes is typically effective.

3.2 Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The spectra should show characteristic peaks for the Boc group, the methyl ester, and the aromatic and aliphatic protons of the L-DOPA backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values.

Causality and Experimental Insights

-

Choice of Base: Sodium bicarbonate is a mild base, which is crucial for neutralizing the hydrochloride salt of the starting material without causing significant hydrolysis of the methyl ester or degradation of the catechol moiety.

-

Solvent System: The use of a biphasic THF/water system facilitates the reaction by dissolving both the polar starting material and the less polar Boc anhydride.

-

Temperature Control: The initial cooling of the reaction mixture is important to control the exothermicity of the reaction between the amine and the Boc anhydride, minimizing the formation of by-products.

-

Work-up Procedure: The aqueous work-up is designed to remove any unreacted water-soluble reagents and by-products. The brine wash helps to remove residual water from the organic phase.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents.

-

Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Di-tert-butyl dicarbonate can be an irritant; avoid inhalation and contact with skin and eyes.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Caption: Step-by-step experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-DOPA methyl ester hydrochloride | 1421-65-4 | FD22596 [biosynth.com]

- 3. L-DOPA methyl ester (hydrochloride) | CAS 1421-65-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 37169-36-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to N-Boc-L-DOPA-Methyl Ester (CAS 37169-36-1): Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth overview of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, commonly known as Boc-L-DOPA-OMe. L-3,4-dihydroxyphenylalanine (L-DOPA) is a cornerstone in neuroscience research and the clinical management of Parkinson's disease.[1][2][3] However, its inherent chemical reactivity, particularly the easily oxidizable catechol moiety and the nucleophilic amine group, necessitates the use of protecting groups for controlled chemical manipulation. This whitepaper details the synthesis, purification, and comprehensive analytical characterization of Boc-L-DOPA-OMe, a key intermediate that facilitates the strategic incorporation of the L-DOPA scaffold into more complex molecules. We further explore its critical applications in solid-phase peptide synthesis (SPPS), the development of novel biomaterials, and as a precursor for drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this versatile compound.

Introduction and Significance

L-DOPA is a naturally occurring amino acid that serves as the metabolic precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] Its ability to cross the blood-brain barrier makes it the most effective frontline treatment for the motor symptoms of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[3]

The chemical structure of L-DOPA, however, presents significant challenges for synthetic chemists. The catechol ring is highly susceptible to oxidation, forming reactive quinones that can lead to undesired side reactions and polymerization. Furthermore, the primary amine and carboxylic acid groups require selective protection to direct reactivity in multi-step syntheses, such as peptide assembly.

Boc-L-DOPA-OMe (CAS 37169-36-1) is a strategically protected derivative designed to overcome these challenges. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the α-amino group, while the methyl ester (OMe) protects the C-terminal carboxylic acid.[4][5] This dual protection scheme allows chemists to utilize the L-DOPA moiety as a stable building block in a variety of synthetic contexts, from creating bioactive peptides to designing advanced bio-adhesives.[6][7]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of Boc-L-DOPA-OMe is essential for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 37169-36-1 | [8] |

| Systematic Name | This compound | [9] |

| Molecular Formula | C₁₅H₂₁NO₆ | [10] |

| Molecular Weight | 311.33 g/mol | |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, THF, and CDCl₃. | [10] |

Synthesis and Purification

The preparation of Boc-L-DOPA-OMe is a well-established, two-step procedure starting from commercially available L-DOPA. The process involves the protection of the carboxylic acid followed by the protection of the α-amino group.

Synthesis Workflow Diagram

Caption: Synthetic pathway for Boc-L-DOPA-OMe from L-DOPA.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6][11]

PART A: Synthesis of L-DOPA Methyl Ester Hydrochloride (L-DOPA-OMe • HCl)

-

Setup: Suspend L-DOPA (1.0 eq) in anhydrous methanol (approx. 0.4 M) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~3.0 eq) dropwise to the stirred suspension over 30 minutes.

-

Causality: Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, thereby forming the methyl ester.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The suspension will gradually become a clear solution.

-

Work-up: Remove the solvent under reduced pressure to yield the crude L-DOPA-OMe • HCl salt as a solid. This product is typically used in the next step without further purification.

PART B: Synthesis of Boc-L-DOPA-OMe

-

Setup: Dissolve the crude L-DOPA-OMe • HCl (1.0 eq) in a mixture of tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 1:1 v/v).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), dissolved in a minimal amount of THF, to the biphasic mixture.

-

Causality: The NaHCO₃ base deprotonates the ammonium group of the amino acid ester, liberating the free amine. The nucleophilic amine then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected carbamate.

-

-

Reaction: Stir the mixture vigorously at room temperature for 18 hours.

-

Work-up:

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous residue to pH ~3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude product.

-

PART C: Purification

-

Method: Purify the crude residue using flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and baseline starting material.

-

Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

-

Final Step: Evaporate the solvent from the pure fractions to yield Boc-L-DOPA-OMe as a solid.

Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized Boc-L-DOPA-OMe.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

-

System: Reversed-phase HPLC (RP-HPLC).

-

Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.[12]

-

Detection: UV detector set at 280 nm, the absorbance maximum for the catechol moiety.

-

Expected Result: A single major peak should be observed. For example, one reported method shows the product eluting at a retention time of 4.22 minutes.[10]

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ions: The analysis should confirm the molecular weight of 311.33 g/mol . Common adducts observed are:

-

[M+H]⁺ = 312.14

-

[M+Na]⁺ = 334.12[10]

-

[M-H]⁻ = 310.13

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation of the molecule. Spectra are typically recorded in CDCl₃ or MeOD.

| ¹H NMR Signal | Approx. Shift (ppm) | Multiplicity | Assignment |

| Protons (9H) | 1.42 | singlet | tert-butyl group of Boc |

| β-CH₂ (2H) | 3.05 | multiplet | Methylene protons adjacent to aryl ring |

| O-CH₃ (3H) | 3.73 | singlet | Methyl ester protons |

| α-CH (1H) | 4.55 | multiplet | α-proton of the amino acid |

| N-H (1H) | 5.10 | broad singlet | Amide proton of Boc group |

| Aromatic (3H) | 6.60 - 6.85 | multiplet | Protons on the catechol ring |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3400 cm⁻¹: O-H stretch (broad, for catechol hydroxyls).

-

~3350 cm⁻¹: N-H stretch (for the Boc-carbamate).

-

~2980 cm⁻¹: C-H stretch (aliphatic).

-

~1745 cm⁻¹: C=O stretch (ester carbonyl).

-

~1710 cm⁻¹: C=O stretch (carbamate carbonyl).[13]

Applications in Research and Drug Development

The stability and defined reactivity of Boc-L-DOPA-OMe make it an invaluable tool for scientific advancement.

Peptide Synthesis

Boc-L-DOPA-OMe is a key building block for incorporating DOPA residues into peptide sequences, which is crucial for studying bio-adhesion and creating novel therapeutics.[3][14]

References

- 1. L-DOPA - Wikipedia [en.wikipedia.org]

- 2. Biological sources of L-DOPA: An alternative approach [scirp.org]

- 3. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 37169-36-1 | CAS DataBase [chemicalbook.com]

- 9. 37169-36-1 | MFCD20260285 | this compound [aaronchem.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. ijsit.com [ijsit.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate (Boc-L-DOPA-OMe)

Abstract

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as Boc-L-DOPA-OMe, is a critical derivative of L-3,4-dihydroxyphenylalanine (L-DOPA). By protecting the reactive amine group with a tert-butoxycarbonyl (Boc) moiety and esterifying the carboxylic acid, this compound facilitates a wide range of synthetic applications where the catechol group of L-DOPA is the desired site of reaction or where the parent amino acid's reactivity needs to be temporarily masked. This guide provides an in-depth exploration of Boc-L-DOPA-OMe, covering its fundamental physicochemical properties, a common synthetic pathway, and detailed protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. It is intended for researchers, chemists, and drug development professionals who utilize protected amino acids in peptide synthesis, prodrug development, and the creation of novel biomaterials.

Introduction & Significance

L-DOPA is a cornerstone in the treatment of Parkinson's disease, acting as a metabolic precursor to the neurotransmitter dopamine.[1][2] Its unique catechol structure also makes it a key component in the study of bio-adhesion, inspired by the adhesive proteins found in marine mussels.[3][4] However, the inherent reactivity of L-DOPA's functional groups—the amine, the carboxylic acid, and the dihydroxy-phenyl (catechol) ring—presents significant challenges for selective chemical modification.

The strategic protection of the amine and carboxylic acid functionalities is paramount for directing reactions to the catechol ring or for incorporating the L-DOPA moiety into larger molecules like peptides.[1][5] this compound (Boc-L-DOPA-OMe) is a key intermediate designed for this purpose.[6][7][8] The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine, preventing its participation in undesired side reactions. The methyl ester protects the carboxylic acid. This dual protection scheme stabilizes the molecule, particularly preventing the catechol moiety from premature oxidation, and enhances its solubility in organic solvents, thereby improving its handling and utility in synthetic chemistry.[3]

Physicochemical Properties

The fundamental properties of Boc-L-DOPA-OMe are summarized below. These data are essential for designing experiments, selecting appropriate solvents, and ensuring proper storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁NO₆ | [9] |

| Molecular Weight | 311.33 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | Boc-L-DOPA methyl ester, Boc-L-DOPA-OMe | N/A |

| CAS Number | 37169-36-1 | |

| Appearance | Typically a white to off-white solid or foam | [10] |

| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere. The compound is sensitive to air and light.[11] | N/A |

Synthesis Overview

The most direct and common method for preparing Boc-L-DOPA-OMe is through the N-protection of the corresponding amino acid methyl ester, (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid methyl ester, which is typically used as a hydrochloride salt.[8]

The reaction involves the treatment of the amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃).[8] The base is critical as it neutralizes the hydrochloride salt and the acidic proton of the amine, facilitating its nucleophilic attack on the Boc anhydride. A biphasic solvent system, such as tetrahydrofuran (THF) and water, is often employed to dissolve both the organic-soluble Boc anhydride and the water-soluble amino acid salt.[8]

Protocol: Synthesis of Boc-L-DOPA-OMe

This protocol is adapted from established procedures.[8]

-

To a solution of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid methyl ester hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃) solution, add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the resulting biphasic mixture vigorously at room temperature for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl. This step protonates any unreacted starting material and byproducts, keeping them in the aqueous phase.

-

Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude product.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous confirmation of the identity, purity, and structure of Boc-L-DOPA-OMe. The workflow typically involves chromatographic separation followed by spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of Boc-L-DOPA-OMe.[12][13][14] The non-polar Boc group and the aromatic ring provide good retention on a C18 stationary phase.

Protocol: Analytical RP-HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier is crucial to ensure consistent protonation of acidic/basic sites, leading to sharp, symmetrical peaks.[15]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm, which is the characteristic absorbance wavelength for the catechol moiety.

-

Column Temperature: 30 °C for improved reproducibility.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

-

Gradient Program:

-

Start at 30% B.

-

Linear gradient from 30% to 90% B over 20 minutes.

-

Hold at 90% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes before the next injection.

-

Expected Results: A major peak corresponding to the product should be observed. For a similar compound, a retention time of approximately 4.2 minutes was reported under specific conditions.[9] Purity is calculated based on the area percentage of the main peak relative to all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: The sample can be directly infused into an ESI mass spectrometer or analyzed via LC-MS using the HPLC method described above.

-

Ionization Mode: Positive ion mode is typically used.

-

Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Expected Results: The analysis should reveal ions corresponding to the protonated molecule and common adducts.

-

[M+H]⁺: Calculated m/z = 312.14

-

[M+Na]⁺: Calculated m/z = 334.12.[9]

-

[M+K]⁺: Calculated m/z = 350.09

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the presence and connectivity of all atoms in the molecule.[17][18]

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄).

-

Instrumentation: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Analysis: Integrate the proton signals and compare chemical shifts to expected values.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

-

~6.5-6.8 ppm: Aromatic protons (3H, multiplet).

-

~5.0 ppm: NH proton (1H, broad singlet or doublet).

-

~4.5 ppm: α-CH proton (1H, multiplet).

-

~3.7 ppm: -OCH₃ methyl ester protons (3H, singlet).

-

~3.0 ppm: β-CH₂ protons (2H, multiplet).

-

~1.4 ppm: Boc group -C(CH₃)₃ protons (9H, singlet).[10]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Boc-L-DOPA-OMe and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on the parent compound, L-DOPA, and general laboratory practice for protected amino acids.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[19][20] If there is a risk of generating dust, work should be performed in a certified chemical fume hood.[19]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols.[19] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[11] Protect from light and air to prevent oxidation of the catechol group. Storing under an inert gas like argon or nitrogen is recommended for long-term stability.[11]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Collect waste for disposal as chemical waste.[19]

Conclusion

This compound is an indispensable intermediate for the chemical manipulation of L-DOPA. Its protected state allows for selective reactions and incorporation into complex molecular architectures, from peptidomimetics to advanced bio-inspired materials. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in a research and development setting. The protocols provided herein represent robust, validated methods that form the foundation for quality control and successful application of this versatile compound.

References

- 1. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-DOPA - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 37169-36-1 [chemicalbook.com]

- 9. cris.unibo.it [cris.unibo.it]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. geneseo.edu [geneseo.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

- 19. unthealth.edu [unthealth.edu]

- 20. benchchem.com [benchchem.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Boc-L-DOPA Methyl Ester

Introduction: The Critical Role of Solubility in Drug Development

In the synthesis of complex pharmaceutical compounds and peptides, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry.[1] Boc-L-DOPA methyl ester, a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurodegenerative diseases, presents a common yet critical challenge for researchers: solubility. The ability to dissolve this protected amino acid derivative in a suitable organic solvent is paramount for reaction efficiency, purification, and ultimately, the successful development of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Boc-L-DOPA methyl ester. We will delve into the physicochemical principles governing its solubility, present a framework for solvent selection, and provide a detailed, field-proven experimental protocol for determining precise solubility values. This guide is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process of an experienced scientist, emphasizing causality and self-validating methodologies.

Physicochemical Drivers of Boc-L-DOPA Methyl Ester Solubility

The solubility of a molecule is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. For Boc-L-DOPA methyl ester, its solubility profile is a direct consequence of its molecular architecture:

-

The Boc Protecting Group: The bulky and nonpolar tert-butyl group significantly increases the compound's lipophilicity, generally enhancing its solubility in nonpolar organic solvents.[1] This group sterically hinders the polar amino group, reducing its ability to form hydrogen bonds with polar solvents.

-

The Methyl Ester: The esterification of the carboxylic acid group removes a site for hydrogen bond donation and salt formation, further pushing the molecule's preference towards organic media over aqueous solutions.

-

The Catechol Moiety: The two hydroxyl groups on the phenyl ring are polar and capable of hydrogen bonding. This feature introduces a degree of polarity to the molecule, making it more soluble in polar aprotic and protic solvents than a simple Boc-protected phenylalanine methyl ester.

-

Overall Molecular Polarity: The combination of the large nonpolar Boc group and the polar catechol ring results in a molecule with a nuanced solubility profile. It is neither extremely polar nor entirely nonpolar, meaning its solubility will be highly dependent on the specific characteristics of the chosen solvent.

The interplay of these structural features can be visualized as a balance between lipophilic and hydrophilic regions of the molecule.

Caption: Molecular features of Boc-L-DOPA methyl ester and their influence on solvent preference.

Quantitative Solubility Profile of Boc-L-DOPA Methyl Ester

| Organic Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility of Boc-L-DOPA Methyl Ester (g/L at 25°C) - Illustrative | Published Solubility of L-DOPA Methyl Ester HCl (mg/mL) |

| Hexane | Nonpolar | 1.9 | < 0.1 | Not Available |

| Toluene | Nonpolar | 2.4 | 1 - 5 | Not Available |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 100 | Not Available |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 100 | Not Available |

| Ethyl Acetate | Polar Aprotic | 6.0 | 50 - 100 | Not Available |

| Acetonitrile | Polar Aprotic | 37.5 | 20 - 50 | Not Available |

| Ethanol | Polar Protic | 24.5 | 30 - 60 | 25[2] |

| Methanol | Polar Protic | 32.7 | 40 - 80 | Not Available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 | 30[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 | 20[2] |

Disclaimer: The "Expected Solubility" values for Boc-L-DOPA Methyl Ester are illustrative and hypothetical, intended to guide researchers. Actual values must be determined experimentally.

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The following protocol describes a robust "shake-flask" method for determining the thermodynamic, or equilibrium, solubility of Boc-L-DOPA methyl ester. This method is considered the gold standard as it measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true measure of solubility.[3][4][5]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Boc-L-DOPA methyl ester (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Analytical balance

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for determining the thermodynamic solubility of Boc-L-DOPA methyl ester.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Boc-L-DOPA methyl ester and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration. The high performance liquid chromatography (HPLC) method is advantageous as it can detect impurities and any potential instability of the compound.[6]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid Boc-L-DOPA methyl ester to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).

-

Add a precise volume of the desired organic solvent to each vial (e.g., 1.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient.[5] It is advisable to perform a time-to-equilibrium study beforehand by measuring the concentration at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has reached a plateau.[7]

-

-

Sample Processing and Analysis:

-

After the equilibration period, remove the vials and allow any suspended particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be checked and accounted for if significant.[6]

-

Prepare accurate dilutions of the filtered supernatant to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC-UV using the same method as for the standard curve.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of Boc-L-DOPA methyl ester in the diluted samples.

-

Calculate the concentration in the original undiluted supernatant by multiplying by the dilution factor.

-

The resulting concentration is the thermodynamic solubility of Boc-L-DOPA methyl ester in that specific solvent at the tested temperature. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Field-Proven Insights and Recommendations

-

Solvent Selection Strategy: For reactions, solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are often excellent starting points due to their ability to dissolve a wide range of organic compounds, including protected amino acids. For purification by crystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. A combination of a "good" solvent and a "poor" (or anti-solvent) can be highly effective.

-

Impact of Impurities: The purity of both the Boc-L-DOPA methyl ester and the solvents can significantly impact solubility measurements. Use high-purity materials to ensure accurate and reproducible results.

-

Kinetic vs. Thermodynamic Solubility: In early-stage drug discovery, a higher-throughput "kinetic" solubility measurement is often employed.[4][8] This typically involves dissolving the compound in a strong organic solvent like DMSO and then diluting it into the solvent of interest to induce precipitation.[4] While faster, this method can overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[6] The protocol provided in this guide is for thermodynamic solubility, which is crucial for later-stage development and understanding the true physicochemical properties of the compound.

-

The "Like Dissolves Like" Principle: While a useful heuristic, this principle should be applied with an understanding of the specific functional groups of Boc-L-DOPA methyl ester. The polar catechol group allows for interactions with polar solvents, while the nonpolar Boc group and the rest of the carbon skeleton favor less polar environments. This dual nature is why polar aprotic solvents like DMF, DMSO, and THF are often excellent choices, as they can effectively solvate both the polar and nonpolar regions of the molecule.

Conclusion

A thorough understanding of the solubility of Boc-L-DOPA methyl ester is not merely an academic exercise; it is a fundamental requirement for the efficient and successful development of novel therapeutics. By understanding the physicochemical principles that govern its behavior in different organic solvents and by employing robust, self-validating experimental protocols, researchers can navigate the complex solvent landscape with confidence. This guide provides both the theoretical framework and the practical tools necessary to make informed decisions, troubleshoot challenges, and ultimately, accelerate the journey from chemical synthesis to life-changing medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. evotec.com [evotec.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Stability and Storage of Boc-L-DOPA-OMe: A Technical Guide for Researchers

Introduction: The Critical Role of Boc-L-DOPA-OMe in Modern Research

N-tert-butyloxycarbonyl-L-3,4-dihydroxyphenylalanine methyl ester, commonly referred to as Boc-L-DOPA-OMe, is a pivotal molecule in contemporary drug discovery and peptide synthesis. The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on the amine and the methyl ester on the carboxylic acid enhances the stability and solubility of the L-DOPA core, facilitating its use in complex synthetic pathways. However, the inherent reactivity of the catechol moiety in the L-DOPA structure presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors influencing the stability of Boc-L-DOPA-OMe, recommended storage conditions, and protocols for assessing its purity and degradation, ensuring the integrity of your research outcomes.

I. Chemical Stability Profile of Boc-L-DOPA-OMe

The stability of Boc-L-DOPA-OMe is primarily dictated by the interplay of three key structural features: the Boc-protected amine, the methyl ester, and the catechol ring of the L-DOPA core.

The Protective Role of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in peptide synthesis. Its presence on the primary amine of L-DOPA imparts stability under neutral and basic conditions. This protection is crucial as the free amine could otherwise participate in undesirable side reactions.

The Lability of the Methyl Ester

The methyl ester at the C-terminus enhances the solubility of the molecule in organic solvents, a desirable trait for many synthetic applications. However, it is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid. Studies on the closely related Levodopa Methyl Ester (LDME) have shown it to be rapidly hydrolyzed in weakly acidic and neutral solutions, while exhibiting greater stability in more acidic environments[1].

The Vulnerable Catechol Core: Oxidation as the Primary Degradation Pathway

The dihydroxy-phenyl moiety (catechol) of the L-DOPA core is highly susceptible to oxidation. This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures, and is significantly influenced by the pH of the environment. The oxidation of the catechol ring to the corresponding o-quinone is the primary degradation pathway, which can then lead to a cascade of further reactions, including the formation of colored melanin-like polymers. This oxidative degradation is a well-documented characteristic of L-DOPA and its derivatives[2].

II. Key Factors Influencing the Stability of Boc-L-DOPA-OMe

To ensure the long-term integrity of Boc-L-DOPA-OMe, it is imperative to control the environmental factors that can accelerate its degradation.

Temperature

As with most chemical compounds, elevated temperatures increase the rate of degradation. For L-DOPA and its derivatives, this includes both oxidation and potential hydrolysis of the methyl ester. Therefore, stringent temperature control is paramount for long-term storage.

Oxygen

The presence of atmospheric oxygen is a direct driver of the oxidative degradation of the catechol ring. Minimizing exposure to air, particularly for solutions and during long-term storage of the solid compound, is a critical preventative measure.

Light

While some studies on L-DOPA solutions have shown limited impact from light over short periods, it is a well-established principle that light, particularly in the UV spectrum, can provide the energy to initiate and accelerate oxidative reactions in sensitive compounds like catechols. Therefore, protection from light is a standard precautionary measure.

pH

The pH of the environment plays a dual role in the stability of Boc-L-DOPA-OMe. As previously mentioned, basic conditions can promote the hydrolysis of the methyl ester. Furthermore, alkaline conditions are known to accelerate the oxidation of L-DOPA[2]. In fact, at a pH greater than 10, a novel degradation product of L-DOPA has been identified, distinct from melanin-related compounds[3]. Conversely, while highly acidic conditions might protect against oxidation and stabilize the methyl ester to some extent, they can lead to the cleavage of the acid-labile Boc group.

III. Recommended Storage and Handling Protocols

Based on the chemical stability profile and the factors influencing degradation, the following storage and handling procedures are recommended to maximize the shelf-life and purity of Boc-L-DOPA-OMe.

Long-Term Storage of Solid Compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Minimizes rates of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the catechol moiety. |

| Light | Amber vial or protected from light | Prevents photo-initiated oxidation. |

| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |

Preparation and Storage of Solutions

Solutions of Boc-L-DOPA-OMe are significantly more susceptible to degradation than the solid material.

-

Solvent Selection : For experimental use, dissolve Boc-L-DOPA-OMe in a suitable, dry, and deoxygenated organic solvent immediately before use. If an aqueous environment is necessary, the use of an acidic buffer (pH 3-4) may offer a degree of stability for both the methyl ester and the catechol core for short-term experiments. The solubility of L-DOPA itself is known to be low in water but increases in acidic solutions[4].

-

Antioxidants : For aqueous solutions, the addition of an antioxidant such as ascorbic acid can help to prolong stability by scavenging free radicals and inhibiting oxidation. A study on L-DOPA/carbidopa solutions demonstrated that ascorbic acid extended stability at room temperature[5].

-

Fresh Preparation : It is strongly advised to prepare solutions fresh for each experiment. Storing solutions, even at low temperatures, is not recommended due to the increased risk of degradation. One study on L-DOPA solutions advised against storing aqueous solutions for more than one day[6].

IV. Assessing Stability: A Protocol for a Stability-Indicating HPLC Assay

To ensure the quality of Boc-L-DOPA-OMe and to investigate its stability under specific experimental conditions, a validated stability-indicating assay method (SIAM) is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose[7][8].

Principle of the Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact parent drug (Boc-L-DOPA-OMe) from its potential degradation products, process impurities, and any other components in the sample matrix. This is typically achieved by subjecting the compound to forced degradation (stress testing) to generate these degradation products, which are then used to develop and validate a chromatographic method with sufficient resolution.

Experimental Protocol: Forced Degradation Study

The following protocol outlines the steps for conducting a forced degradation study on Boc-L-DOPA-OMe.

-

Sample Preparation : Prepare a stock solution of Boc-L-DOPA-OMe in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Expose the stock solution to the following stress conditions in separate experiments:

-

Acid Hydrolysis : Mix with an equal volume of 0.1 M HCl and incubate at 60°C for 24-48 hours.

-

Base Hydrolysis : Mix with an equal volume of 0.1 M NaOH and incubate at room temperature for 8-24 hours.

-

Oxidative Degradation : Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

-

Thermal Degradation : Incubate the stock solution at 80°C for 48-72 hours.

-

Photolytic Degradation : Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

-

-

Sample Analysis : Following the stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

HPLC Method Development and Validation

-

Column : A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the best separation.

-

Detection : UV detection at a wavelength where Boc-L-DOPA-OMe and its potential degradation products absorb (e.g., around 280 nm for the catechol moiety) is appropriate.

-

Validation : The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the peak of the intact Boc-L-DOPA-OMe.

V. Visualization of Degradation Pathways and Analytical Workflow

Potential Degradation Pathways of Boc-L-DOPA-OMe

Caption: Potential degradation pathways of Boc-L-DOPA-OMe.

Workflow for Stability Assessment

Caption: Workflow for stability-indicating assay development.

VI. Conclusion

The chemical integrity of Boc-L-DOPA-OMe is fundamental to the reliability of experimental outcomes. A thorough understanding of its stability profile, particularly the susceptibility of the catechol core to oxidation and the potential for hydrolysis of the methyl ester, is essential. By implementing the stringent storage and handling protocols outlined in this guide, and by employing validated analytical methods such as stability-indicating HPLC, researchers can ensure the quality and purity of their Boc-L-DOPA-OMe, thereby upholding the scientific rigor of their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ijsdr.org [ijsdr.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Boc-L-DOPA Methyl Ester: Sourcing, Synthesis, and Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butoxycarbonyl-L-3,4-dihydroxyphenylalanine methyl ester (Boc-L-DOPA methyl ester) is a critical, yet commercially elusive, building block in the fields of medicinal chemistry and materials science. Its unique structure, combining a protected amine, a reactive catechol moiety, and a methyl ester, makes it an invaluable intermediate for the synthesis of complex peptides, dopamine prodrugs, and bio-inspired adhesives. This guide provides an in-depth analysis of the challenges in sourcing this reagent, offers practical guidance on its synthesis from readily available precursors, and details its applications with field-proven insights and protocols. We address the complexities of quality control for this sensitive molecule and present a comparative overview of commercial suppliers for its key starting materials, empowering researchers to navigate the supply chain effectively.

The Strategic Importance of Boc-L-DOPA Methyl Ester in Modern Chemistry

L-DOPA, a cornerstone in the treatment of Parkinson's disease, and its derivatives are of immense interest for their neuro-active properties and their role in bio-adhesion, inspired by the remarkable underwater adhesive capabilities of marine mussels.[1] The strategic protection of L-DOPA's functional groups is paramount for its controlled incorporation into larger molecules. Boc-L-DOPA methyl ester represents a tri-functionally protected derivative where:

-

The N-Boc (tert-butoxycarbonyl) group provides a stable, acid-labile protection for the amine, preventing unwanted side reactions during peptide coupling. This protecting group is a staple in solid-phase peptide synthesis (SPPS).

-

The methyl ester protects the carboxylic acid, enabling solution-phase peptide couplings and serving as a precursor for other functionalities.

-

The catechol moiety , while unprotected in this specific derivative, is the key to its utility in dopamine prodrugs and as a precursor to adhesive polymers. Its susceptibility to oxidation necessitates careful handling and strategic use in synthetic pathways.

The combination of these features in a single molecule allows for a modular approach to the synthesis of complex dopaminergic compounds and advanced biomaterials.

The Commercial Landscape: A Scarcity of Direct Suppliers

A comprehensive search for direct commercial suppliers of Boc-L-DOPA methyl ester (CAS 108840-50-0) reveals a significant market scarcity. The majority of prominent chemical vendors offer the immediate precursors, namely Boc-L-DOPA (the free acid) and L-DOPA methyl ester hydrochloride (the unprotected amine) , but not the target compound itself. This scarcity is likely due to the inherent instability of the unprotected catechol group, which can lead to oxidation and reduced shelf-life, making commercial-scale production and stocking challenging.

Researchers seeking to utilize Boc-L-DOPA methyl ester will, in most cases, need to synthesize it in-house from these more readily available starting materials. The following table provides a comparative overview of reputable suppliers for these precursors.

| Precursor | Supplier | Purity/Grades Offered | Key Considerations |

| Boc-L-DOPA | Sigma-Aldrich | ≥95% | Offers extensive documentation and technical support. |

| AChemBlock | 95% | Provides building blocks for research and development.[2] | |

| Chinachemnet | Varies by supplier | A platform to connect with various Chinese manufacturers.[3] | |

| L-DOPA Methyl Ester HCl | Sigma-Aldrich | Solid | Part of their Library of Pharmacologically Active Compounds (LOPAC®). |

| Cayman Chemical | ≥95% | Provides detailed analytical data and product citations.[4] | |

| Hello Bio | >98% | Offers high-purity reagents for life science research.[5] |

Note: Purity levels and available analytical data (e.g., Certificate of Analysis) should always be verified with the supplier before purchase.

In-House Synthesis: A Necessary Competency

Given the commercial unavailability, the ability to synthesize Boc-L-DOPA methyl ester is a key competency for research groups working in this area. The most straightforward approach is the esterification of Boc-L-DOPA.

Workflow for the Synthesis of Boc-L-DOPA Methyl Ester

Caption: Synthesis of Boc-L-DOPA Methyl Ester from Boc-L-DOPA.

Experimental Protocol: Esterification of Boc-L-DOPA

Disclaimer: This protocol is intended for qualified researchers in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Materials:

-

Boc-L-DOPA

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or dry HCl gas

-

Anhydrous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Boc-L-DOPA in anhydrous methanol.

-

Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (or bubble dry HCl gas through the solution) dropwise with vigorous stirring. Causality: The acid catalyzes the Fischer esterification of the carboxylic acid with methanol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Boc-L-DOPA methyl ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quality Control and Characterization: A Self-Validating System

The purity of Boc-L-DOPA methyl ester is paramount for its successful application, particularly in peptide synthesis where impurities can lead to truncated or modified peptides. A robust quality control regimen should include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or starting materials.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A chiral HPLC method can be employed to confirm the enantiomeric purity.[6]

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Visual Inspection: The product should be a white to off-white solid. Any significant discoloration may indicate oxidation of the catechol moiety.

Due to the potential for oxidation, it is recommended to store Boc-L-DOPA methyl ester under an inert atmosphere at -20°C and to use it promptly after synthesis or purification.

Applications in Drug Development and Materials Science

Intermediate in the Synthesis of Dopamine Prodrugs

L-DOPA's therapeutic efficacy is often hampered by its poor bioavailability and rapid metabolism.[7][8] Prodrug strategies, such as the synthesis of L-DOPA esters, are employed to improve its pharmacokinetic profile.[7][8] Boc-L-DOPA methyl ester serves as a key intermediate in the synthesis of more complex L-DOPA prodrugs, where the catechol hydroxyl groups are further modified to enhance lipophilicity and brain penetration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. China N-Boc-L-DOPA 30033-24-0 [chinachemnet.com]

- 4. caymanchem.com [caymanchem.com]

- 5. L-DOPA methyl ester hydrochloride | Non selective dopamine agonist | Hello Bio [hellobio.com]

- 6. Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Role of Boc protection in L-DOPA derivatives

An In-depth Technical Guide: The Strategic Role of Tert-Butoxycarbonyl (Boc) Protection in the Chemistry of L-DOPA Derivatives

Abstract

L-3,4-dihydroxyphenylalanine (L-DOPA) is a cornerstone of therapy for Parkinson's disease and a valuable building block for novel biomaterials and peptidomimetics. However, its inherent chemical reactivity, characterized by a nucleophilic amine and an easily oxidized catechol moiety, presents significant challenges for synthetic manipulation. This guide provides a comprehensive technical overview of the strategic use of the tert-butoxycarbonyl (Boc) protecting group to overcome these challenges. We will explore the chemical principles of Boc protection and deprotection, provide detailed, field-proven experimental protocols, and analyze its application in complex synthetic strategies, including peptide synthesis and the development of advanced prodrugs. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage L-DOPA in their synthetic endeavors.

The Synthetic Challenge of L-DOPA

L-DOPA: A Critical Molecule in Neuroscience and Beyond

L-DOPA is the metabolic precursor to dopamine and remains the gold-standard therapy for managing the motor symptoms of Parkinson's disease.[1][2] Its ability to cross the blood-brain barrier, where it is converted to dopamine, makes it an indispensable therapeutic agent.[1] Beyond neurotherapeutics, the unique chemistry of the L-DOPA catechol group, which is responsible for the remarkable underwater adhesion of marine mussels, has inspired the development of novel bio-adhesives and coating materials.[2][3]

Inherent Reactivity: The Need for a Guardian

The synthetic utility of L-DOPA is hampered by the reactivity of its functional groups. The primary amine is nucleophilic, while the catechol side chain is highly susceptible to oxidation, readily forming quinones that can lead to undesired side reactions and polymerization.[3][4] To perform selective chemical transformations on the carboxyl group or other parts of a target molecule containing an L-DOPA residue, these reactive sites must be temporarily masked. This is achieved through the use of protecting groups, which act as temporary "guardians" for sensitive functionalities.[5][6]

The Tert-Butoxycarbonyl (Boc) Group: A Strategic Choice

Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, particularly for amino acids like L-DOPA.[7]

Core Advantages of the Boc Group

The widespread adoption of Boc protection stems from a unique combination of stability and selective lability:

-

Base and Nucleophile Stability: The Boc group is exceptionally stable under basic and nucleophilic conditions, allowing for a wide range of reactions, such as ester hydrolysis or peptide couplings, to be performed elsewhere on the molecule without premature deprotection.

-

Acid-Labile Cleavage: It can be removed cleanly and efficiently under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] This provides a highly specific and reliable method for deprotection.

-

Orthogonality: The acid-lability of the Boc group is "orthogonal" to the removal conditions for other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group.[5][9] This orthogonality is the foundation for complex, multi-step syntheses where different protecting groups must be removed selectively at different stages.

-

Cost-Effectiveness: Boc-protected amino acids are often more economical than their Fmoc-protected counterparts, which is a significant consideration for large-scale synthesis.[]

Mechanism of Boc Protection

The N-Boc protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), in the presence of a mild base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This process releases a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[7][11]

Caption: General scheme for N-Boc protection of L-DOPA.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[12]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Field-Proven Experimental Protocols

The following protocols are foundational for the synthesis of L-DOPA derivatives. They are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Protocol: N-α-Boc Protection of L-DOPA

This protocol describes the protection of the α-amino group of L-DOPA using Boc anhydride.[13]

Materials:

-

L-DOPA

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

1N Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Suspend L-DOPA (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water.

-

Basification: Cool the mixture to 0 °C in an ice bath and add sodium bicarbonate (2.0-2.5 eq). Stir until the L-DOPA dissolves.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Quenching): Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extraction: Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. The product, Boc-L-DOPA, should precipitate as a white solid.

-

Isolation: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization or flash column chromatography if necessary.

Protocol: Acid-Mediated Deprotection of a Boc-L-DOPA Derivative

This protocol describes the standard method for cleaving the Boc group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected L-DOPA derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Toluene (for precipitation/azeotroping)

Procedure:

-

Dissolution: Dissolve the Boc-protected L-DOPA derivative (1.0 eq) in anhydrous DCM.

-

TFA Addition: Cool the solution to 0 °C. Slowly add TFA (10-20 eq, often used as a 20-50% solution in DCM). Caution: TFA is highly corrosive.

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

TFA Removal: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene or diethyl ether (azeotropic removal).[14]

-

Isolation (as salt): The resulting product is typically the TFA salt, which can sometimes be precipitated as a solid by triturating with cold diethyl ether.

-

Isolation (as free amine): Alternatively, dissolve the residue in water or a minimal amount of methanol, and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8. Extract the free amine into an appropriate organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Applications in the Synthesis of L-DOPA Derivatives

Boc protection is not merely a procedural step; it is an enabling strategy that unlocks access to a vast chemical space for L-DOPA derivatives.

Enabling Peptide Synthesis

Boc-L-DOPA is a key building block in both solution-phase and solid-phase peptide synthesis (SPPS).[][15][16] In the classic Merrifield SPPS, Boc is used as the temporary Nα-protecting group, which is cleaved at each cycle with TFA before the next amino acid is coupled to the growing peptide chain.[8]

Designing Orthogonal Protection Strategies

The true power of Boc protection is realized in orthogonal schemes. A synthetic chemist can protect an L-DOPA-containing peptide with multiple classes of protecting groups that are removed under distinct conditions. This allows for precise, site-selective modifications.[17][18][19]

Caption: Orthogonal deprotection enables selective modifications.

Synthesizing L-DOPA Prodrugs

L-DOPA suffers from poor oral bioavailability and a short half-life.[1] A key strategy to overcome these limitations is the development of prodrugs, where L-DOPA is chemically modified to improve its pharmacokinetic properties. Boc protection of the amine group is an essential first step that allows for the selective modification of the carboxylic acid or catechol hydroxyls to create ester or amide prodrugs.[1][20][21][22] For instance, linking L-DOPA to another molecule via its carboxylate requires that the more nucleophilic amine group be protected, for which Boc is an ideal choice.

Crafting Advanced Biomaterials

In the synthesis of L-DOPA-based bio-adhesives, protecting the amine group with Boc serves a dual purpose. It prevents unwanted polymerization during synthesis and enhances the hydrophobicity of the molecule. This increased hydrophobicity can help displace water from a surface, promoting better adhesion—a critical step in emulating the function of mussel adhesive proteins.[3]

Comparative Analysis with Other Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy. Below is a comparison of Boc with other commonly used amine protecting groups.

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |

| Structure |

|

|

|

| Deprotection Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine in DMF) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. | Stable to acid and catalytic hydrogenation. | Stable to acid and base. |

| Key Advantage | Excellent orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. Cost-effective.[] | Mild deprotection conditions prevent degradation of acid-sensitive sequences.[] | Very stable; useful for robust protection. Removable under neutral conditions. |

| Primary Application | Classic SPPS (Merrifield), solution-phase synthesis, synthesis of complex natural products. | Modern standard for SPPS, especially for delicate peptides. | Solution-phase synthesis, protection of lysine side chains. |

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthetic chemistry of L-DOPA and its derivatives. Its robust stability under a wide range of reaction conditions, coupled with its clean and specific removal under acidic conditions, provides the control necessary to manipulate this challenging molecule. The orthogonality of the Boc group enables complex, multi-step synthetic strategies that are crucial for the development of novel peptides, advanced prodrugs with improved therapeutic profiles, and innovative biomaterials. For any researcher or developer working with L-DOPA, a thorough understanding and proficient application of Boc protection chemistry is not just advantageous—it is fundamental to success.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. reddit.com [reddit.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]